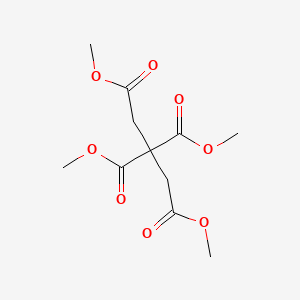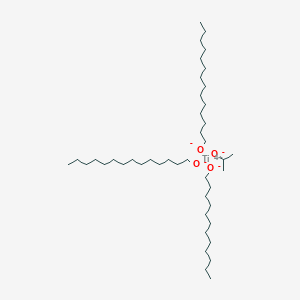
Dodecan-1-olate;propan-2-olate;tetradecan-1-olate;titanium(4+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dodecan-1-olate;propan-2-olate;tetradecan-1-olate;titanium(4+) is a complex organotitanium compoundThe compound’s molecular formula is C33H66O5Ti, and it has a molecular weight of 590.75 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dodecan-1-olate;propan-2-olate;tetradecan-1-olate;titanium(4+) typically involves the reaction of titanium tetrachloride with alcohols such as dodecan-1-ol, propan-2-ol, and tetradecan-1-ol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
TiCl4+4ROH→Ti(OR)4+4HCl
where R represents the alkyl groups from the alcohols used .
Industrial Production Methods
Industrial production of this compound involves large-scale reactions using similar methods as described above. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products .
化学反应分析
Types of Reactions
Dodecan-1-olate;propan-2-olate;tetradecan-1-olate;titanium(4+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and corresponding aldehydes or ketones.
Reduction: It can be reduced to form lower oxidation state titanium compounds.
Substitution: The alkoxy groups can be substituted with other ligands, such as halides or other alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halides like hydrogen chloride or other alkoxides are used under controlled conditions.
Major Products Formed
Oxidation: Titanium dioxide and corresponding aldehydes or ketones.
Reduction: Lower oxidation state titanium compounds.
Substitution: New titanium alkoxides or halides.
科学研究应用
Dodecan-1-olate;propan-2-olate;tetradecan-1-olate;titanium(4+) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and esterification.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in developing new therapeutic agents, particularly in cancer treatment.
Industry: Utilized in the production of high-performance materials, such as coatings and composites.
作用机制
The mechanism of action of dodecan-1-olate;propan-2-olate;tetradecan-1-olate;titanium(4+) involves its ability to form stable complexes with various substrates. The titanium center acts as a Lewis acid, facilitating various chemical transformations. The alkoxy groups can stabilize the titanium center and participate in ligand exchange reactions, enhancing the compound’s reactivity .
相似化合物的比较
Similar Compounds
Titanium(IV) isopropoxide: Similar in structure but with isopropoxide groups instead of dodecan-1-olate, propan-2-olate, and tetradecan-1-olate.
Titanium(IV) butoxide: Contains butoxide groups instead of the mixed alkoxy groups in the compound of interest.
Uniqueness
Dodecan-1-olate;propan-2-olate;tetradecan-1-olate;titanium(4+) is unique due to its mixed alkoxy groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical transformations .
属性
CAS 编号 |
68460-18-4 |
|---|---|
分子式 |
C43H90O4Ti |
分子量 |
719.0 g/mol |
IUPAC 名称 |
dodecan-1-olate;propan-2-olate;tetradecan-1-olate;titanium(4+) |
InChI |
InChI=1S/2C14H29O.C12H25O.C3H7O.Ti/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-2-3-4-5-6-7-8-9-10-11-12-13;1-3(2)4;/h2*2-14H2,1H3;2-12H2,1H3;3H,1-2H3;/q4*-1;+4 |
InChI 键 |
QBWHWEXWJINLMO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCC[O-].CCCCCCCCCCCCCC[O-].CCCCCCCCCCCC[O-].CC(C)[O-].[Ti+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


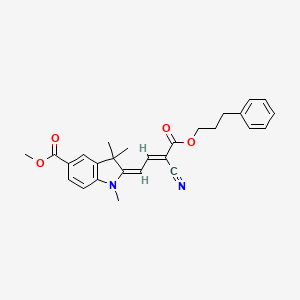
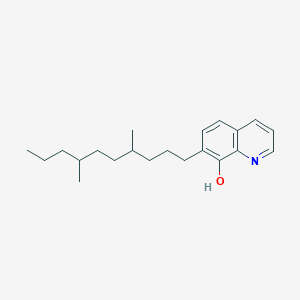

![N-(2,4-Dimethylphenyl)-2-[(4-methyl-2-nitrophenyl)azo]-3-oxobutyramide](/img/structure/B13768078.png)
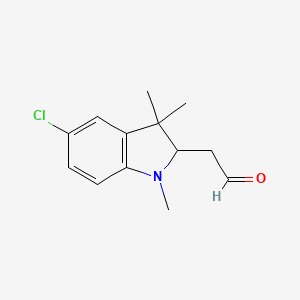

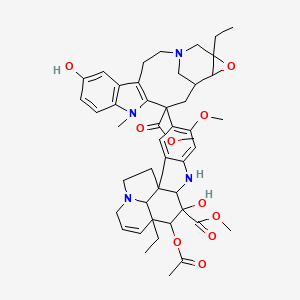
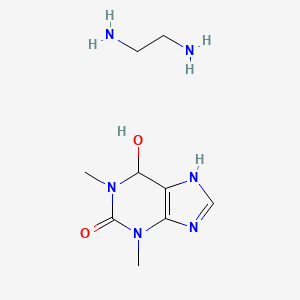

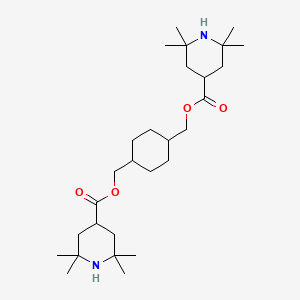
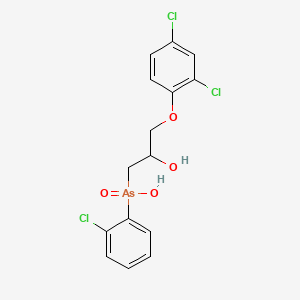
![1,4-Bis[(2-methoxyethyl)amino]anthraquinone](/img/structure/B13768137.png)
![5-Methyl-2-azabicyclo[4.1.0]heptan-3-one](/img/structure/B13768145.png)
